molecular formula C13H16BrN3O3S2 B2866634 4-((4-((5-Bromothiophen-2-yl)sulfonyl)piperazin-1-yl)methyl)-5-methylisoxazole CAS No. 2034401-59-5

4-((4-((5-Bromothiophen-2-yl)sulfonyl)piperazin-1-yl)methyl)-5-methylisoxazole

Cat. No.: B2866634
CAS No.: 2034401-59-5
M. Wt: 406.31
InChI Key: QFXQOPIICDWYFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((4-((5-Bromothiophen-2-yl)sulfonyl)piperazin-1-yl)methyl)-5-methylisoxazole is a complex organic compound that features a piperazine ring, a bromothiophene moiety, and an isoxazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-((5-Bromothiophen-2-yl)sulfonyl)piperazin-1-yl)methyl)-5-methylisoxazole typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent reaction condition controls.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.

    Reduction: Reduction reactions can target the bromine atom, potentially leading to debromination.

    Substitution: The bromine atom in the bromothiophene moiety can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Debrominated derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-((4-((5-Bromothiophen-2-yl)sulfonyl)piperazin-1-yl)methyl)-5-methylisoxazole has several applications in scientific research:

Mechanism of Action

The exact mechanism of action of 4-((4-((5-Bromothiophen-2-yl)sulfonyl)piperazin-1-yl)methyl)-5-methylisoxazole depends on its specific application. Generally, it may interact with biological targets such as enzymes or receptors, modulating their activity. The piperazine ring is known to interact with various neurotransmitter receptors, while the bromothiophene moiety may contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • **4-((4-(Thiophen-2-yl)sulfonyl)piperazin-1-yl)methyl)-5-methylisoxazole
  • **4-((4-(5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)methyl)-5-methylisoxazole

Uniqueness

4-((4-((5-Bromothiophen-2-yl)sulfonyl)piperazin-1-yl)methyl)-5-methylisoxazole is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to biological targets .

Properties

IUPAC Name

4-[[4-(5-bromothiophen-2-yl)sulfonylpiperazin-1-yl]methyl]-5-methyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrN3O3S2/c1-10-11(8-15-20-10)9-16-4-6-17(7-5-16)22(18,19)13-3-2-12(14)21-13/h2-3,8H,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFXQOPIICDWYFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CN2CCN(CC2)S(=O)(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.